Erythromycin oxime
Overview
Description
Synthesis Analysis
- Erythromycin-A oxime and its analogs, including ether derivatives and esters, have been synthesized. Ether derivatives were synthesized using an epoxy ether intermediate, followed by opening the epoxy linkage with various amines, while esters were prepared through a DCC mediated protocol (Pandey, Katti, Haq, & Tripathi, 2004).
- Research summarized various synthesis methods of erythromycin oxime, aiming to find a green synthesis route by optimizing reaction conditions (Pan Bin, 2015).
- Novel erythromycin A 9-O-(2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O-(3-oxo-butyl)-oxime were synthesized from erythromycin A (EA) by the Michael reaction in a single step without protecting any functional moiety of erythromycin oxime (Dondas & Yaktubay, 2003).
Molecular Structure Analysis
- Erythromycin A oxime 11,12-carbonate and its oxime ethers were prepared, showing good in vitro activity against Gram-positive and more permeable Gram-negative organisms (Brain, Forrest, Hunt, Shillingford, & Wilson, 1989).
Chemical Reactions and Properties
- Regioselective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives was achieved using a 9-O-substituted erythromycin A 9-oxime as substrate. This methylation and its selectivity depend on an O-protecting group at the 9-oxime, solvent, base, and methylating reagent (Watanabe, Morimoto, Adachi, Kashimura, & Asaka, 1993).
Physical Properties Analysis
- Erythromycin exposure on organisms indicated that it can exert biological activity on non-target organisms, affecting oxidative stress and genotoxicity parameters. This suggests potential environmental implications of erythromycin presence in aquatic environments (Rodrigues, Antunes, Correia, & Nunes, 2016).
Chemical Properties Analysis
- A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A indicated similarities in their major solution-state conformation, shedding light on the chemical properties of erythromycin derivatives (Gharbi-Benarous, Delaforge, Jankowski, & Girault, 1991).
Scientific Research Applications
Therapeutic Properties Against Pathogens : Erythromycin oxime shows potential in improving therapeutic properties against pathogens like Legionella, Campylobacter, and Chlamydia spp. (Kirst & Sides, 1989).
Development of New Erythromycin Products : Its easy protective and deprotective characteristics make erythromycin oxime suitable for the development of new erythromycin products (Sun Jing-guo, 2007).
Impact on Microalgae : Erythromycin oxime inhibits the population growth and effective quantum yield of PSII in microalgae, with species like Chlamydomonas reinhardtii being more sensitive (Sendra et al., 2018).
Activity Against Resistant Pathogens in Respiratory Tract Infections : As a novel macrolide derivative, erythromycin oxime is active against resistant pathogens in respiratory tract infections (Phan & Zhenkun, 2002).
Stimulation and Inhibition of Algal Growth : At low concentrations, erythromycin can stimulate the growth and photosynthetic activity of Microcystis flos-aquae, but high concentrations inhibit growth and cause oxidative stress (Wan et al., 2015).
Veterinary Applications : It is used in veterinary practice for treatment, prevention, and growth promotion (Wang et al., 2015).
Intermediate in Novel Antibiotics : Erythromycin A 9 oxime serves as a common intermediate in antibiotics like clarithromycin, azithromycin, rozithromycin, flururithromycin, and dirithromycin (Deng Zhi, 2003).
Activity Against Mycobacterium Avium Complex : Erythromycin A 9-O-substituted oxime ether derivatives have stronger in vitro activity against Mycobacterium avium complex and macrolide-resistant strains than clarithromycin (Nishimoto et al., 2001).
Safety And Hazards
Future Directions
There is ongoing research to develop erythromycin derivatives with improved stability in acidic conditions, thereby enhancing erythromycin’s bioavailability while simultaneously reducing its toxicity . New macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms, are also continuously evaluated .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWXIARANQMCA-PGYIPVOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin oxime | |
CAS RN |
134931-01-4, 13127-18-9 | |
Record name | Erythromycin, 9-oxime, (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134931-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin, 9-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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